

Calcitriol-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Calcitriol-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Calcitriol-d6**, a deuterated analog of Calcitriol, the hormonally active form of vitamin D. This document outlines its core physicochemical properties, its critical role as an internal standard in analytical chemistry, and the biological signaling pathways it helps to elucidate. Detailed experimental protocols for its application are also provided to support its use in a research and drug development context.

Core Physicochemical Data

Calcitriol-d6 is a synthetic, stable isotope-labeled version of Calcitriol, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous Calcitriol.

Property	Value	Source(s)
Chemical Formula	C ₂₇ H ₃₈ D ₆ O ₃	[1][2]
Molecular Weight	422.7 g/mol	[1][3]
Monoisotopic Mass	422.36670574 Da	[3]
CAS Number	78782-99-7	[1]
Synonyms	1,25-dihydroxy Vitamin D3-d6, 1α,25-dihydroxy Cholecalciferol-d6	[1]
Purity	≥99% deuterated forms (d ₁ -d ₆)	[1]
Formulation	Solid	[1]
Solubility	Chloroform, DMSO	[1]

Role in Quantitative Analysis: An Experimental Protocol

Calcitriol-d6 is primarily utilized as an internal standard for the accurate quantification of Calcitriol in biological matrices such as plasma and serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its utility stems from its similar chemical and physical properties to the unlabeled analyte, ensuring co-elution and similar ionization efficiency, while its distinct mass allows for separate detection.[6]

A typical experimental workflow for the quantification of Calcitriol in human plasma using **Calcitriol-d6** as an internal standard is as follows:

1. Sample Preparation:

- To 500 µL of a plasma sample, add a known amount (e.g., 25 µL of a 100 ng/mL solution) of **Calcitriol-d6** internal standard.[7]
- Vortex the sample to ensure homogeneity.
- Add 500 µL of 0.1% (v/v) formic acid and vortex again.[7]

- Centrifuge the sample to precipitate proteins.[\[7\]](#)

2. Solid Phase Extraction (SPE):

- Condition an SPE cartridge (e.g., Phenomenex Strata-X) with methanol followed by water.[\[7\]](#)
- Load the supernatant from the centrifuged sample onto the conditioned cartridge.
- Wash the cartridge with water and then with a 20% acetonitrile in water solution to remove interfering substances.[\[7\]](#)
- Elute the analyte and internal standard from the cartridge.

3. Derivatization (Optional but Recommended for Enhanced Sensitivity):

- To enhance ionization efficiency, the eluted sample can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[\[7\]](#)[\[8\]](#)

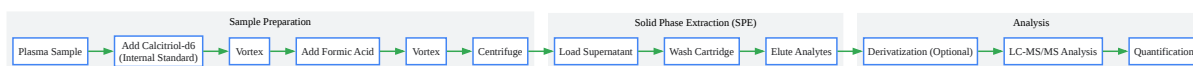
4. LC-MS/MS Analysis:

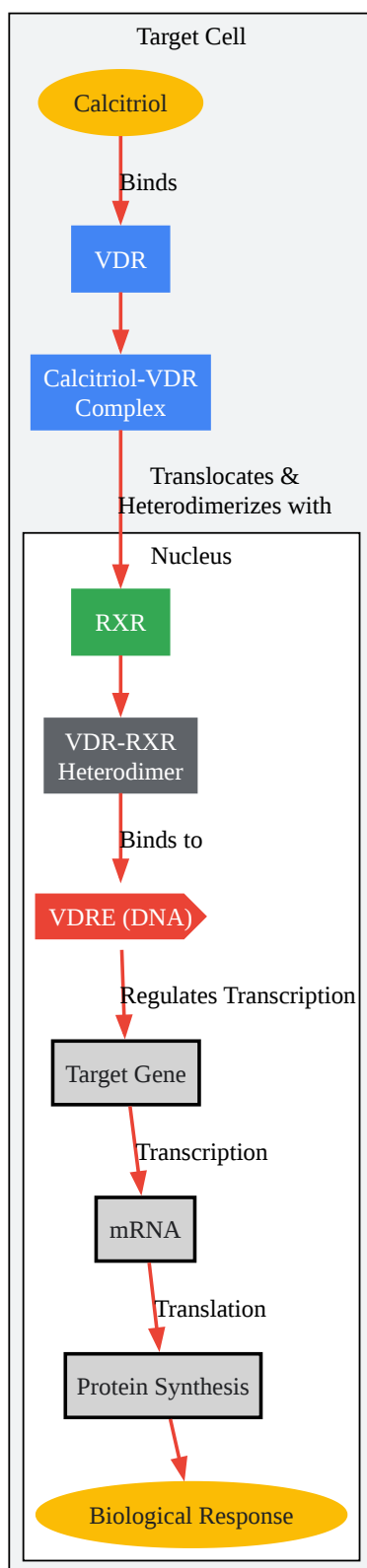
- Inject the prepared sample into an LC-MS/MS system.
- Chromatographic Separation: Employ a C18 analytical column with a gradient mobile phase, such as acetonitrile and 4.0 mM ammonium trifluoroacetate, to separate Calcitriol and **Calcitriol-d6** from other matrix components.[\[7\]](#)
- Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) and positive ionization mode. Monitor the specific precursor-to-product ion transitions for both Calcitriol and **Calcitriol-d6**.[\[7\]](#)

5. Quantification:

- The concentration of Calcitriol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Calcitriol and a constant concentration of **Calcitriol-d6**.

Below is a graphical representation of the experimental workflow.





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